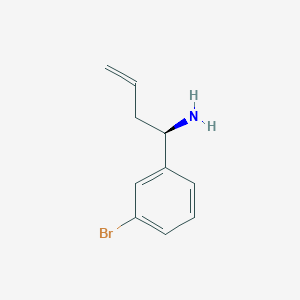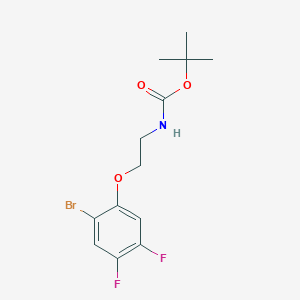
3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole: is a fluorinated pyrazole derivative known for its unique chemical properties The presence of heptafluoroisopropyl groups imparts significant electron-withdrawing characteristics, making this compound highly stable and resistant to various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole typically involves the reaction of 3,5-diheptafluoroisopropyl-1-phenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound is resistant to oxidation due to the electron-withdrawing effects of the heptafluoroisopropyl groups.
Reduction: Reduction reactions are also challenging due to the stability imparted by the fluorinated groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where electron-rich nucleophiles can attack the aromatic system.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically ineffective.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are generally not used due to the compound’s stability.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Substitution Reactions: The major products are typically substituted phenyl derivatives, where the nucleophile has replaced a hydrogen atom on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole is used as a building block in the synthesis of more complex fluorinated compounds. Its stability and electron-withdrawing properties make it valuable in designing molecules with specific electronic characteristics.
Medicine: Research is ongoing to investigate the potential of this compound in medicinal chemistry, particularly as a scaffold for designing new drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its stability and resistance to chemical degradation are highly valued.
Wirkmechanismus
The mechanism by which 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole exerts its effects is primarily through its electron-withdrawing properties. The heptafluoroisopropyl groups create a highly electron-deficient environment, which can influence the reactivity of the compound in various chemical reactions. This electron deficiency can also affect the compound’s interactions with biological targets, potentially leading to unique biological activities.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound’s action are still under investigation. its ability to modulate electronic properties suggests potential interactions with enzymes and receptors that are sensitive to changes in electron density.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)-1-phenylpyrazole: Similar in structure but with trifluoromethyl groups instead of heptafluoroisopropyl groups. This compound is less electron-withdrawing and may exhibit different reactivity.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds have been studied for their antimicrobial properties and may serve as a comparison for biological activity.
Uniqueness: 3,5-Bis(heptafluoroisopropyl)-1-phenylpyrazole is unique due to the presence of heptafluoroisopropyl groups, which impart greater electron-withdrawing effects compared to trifluoromethyl groups. This results in enhanced stability and resistance to chemical reactions, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
244187-02-8 |
|---|---|
Molekularformel |
C15H6F14N2 |
Molekulargewicht |
480.20 g/mol |
IUPAC-Name |
3,5-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-phenylpyrazole |
InChI |
InChI=1S/C15H6F14N2/c16-10(12(18,19)20,13(21,22)23)8-6-9(11(17,14(24,25)26)15(27,28)29)31(30-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
IBPRXKVIRLEZQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)

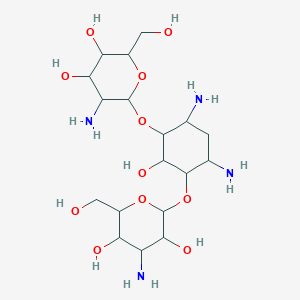

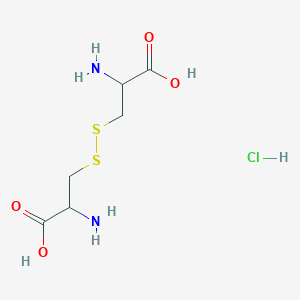


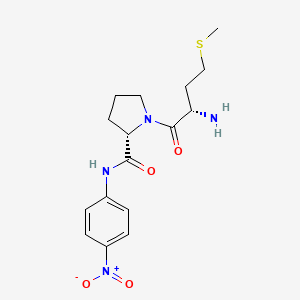
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)

